molecular formula C10H20O B1623763 trans-2-tert-Butylcyclohexan-1-ol CAS No. 5448-22-6

trans-2-tert-Butylcyclohexan-1-ol

Cat. No. B1623763
Key on ui cas rn: 5448-22-6
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06111146

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>O1CCOCC1>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Smiles
Name
Quantity
125 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
ADDITION
Type
ADDITION
Details
Hydrogen was charged until the pressure
CUSTOM
Type
CUSTOM
Details
The product was recovered
FILTRATION
Type
FILTRATION
Details
by filtering out the catalyst under nitrogen

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06111146

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>O1CCOCC1>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Smiles
Name
Quantity
125 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
ADDITION
Type
ADDITION
Details
Hydrogen was charged until the pressure
CUSTOM
Type
CUSTOM
Details
The product was recovered
FILTRATION
Type
FILTRATION
Details
by filtering out the catalyst under nitrogen

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06111146

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>O1CCOCC1>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Smiles
Name
Quantity
125 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
ADDITION
Type
ADDITION
Details
Hydrogen was charged until the pressure
CUSTOM
Type
CUSTOM
Details
The product was recovered
FILTRATION
Type
FILTRATION
Details
by filtering out the catalyst under nitrogen

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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